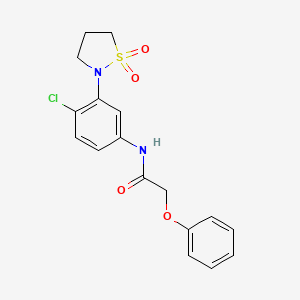

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the amidation of acetyl chloride derivatives with various amines. For instance, the synthesis of N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide was achieved by reacting 2-[1,1-dioxide-3-oxo-1,2-benzisothiazole-2(3H)-yl] acetyl chloride with carbon-14-labelled 4-amino-[14C(U)]phenol . This process likely shares similarities with the synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide, where an acyl chloride derivative would be reacted with an appropriate amine in the presence of a buffer solution.

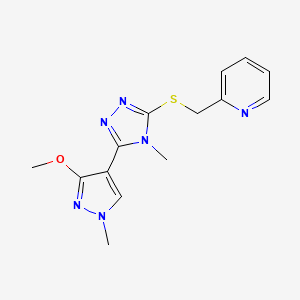

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide includes a benzisothiazole moiety, which is a common pharmacophore in medicinal chemistry due to its biological activity . The presence of a chloro substituent and a phenoxyacetamide group suggests that the compound may interact with biological targets through various non-covalent interactions, such as hydrogen bonding and halogen bonding.

Chemical Reactions Analysis

The chemical reactions of related compounds involve hydrolysis under basic conditions, leading to ring-opened products . This suggests that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide may also undergo hydrolysis, potentially affecting its biological activity or its metabolic fate in biological systems.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide are not directly reported, related compounds exhibit properties that are conducive to biological activity. For example, the presence of a phenoxypropanolamine moiety in some compounds enhances their selectivity for certain adrenergic receptors . The chloro and phenoxyacetamide groups in the compound of interest may similarly influence its solubility, stability, and overall pharmacokinetic profile.

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential in treating conditions such as obesity, type 2 diabetes , and epilepsy . The anticonvulsant activity of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides was evaluated in rodent models, showing promising results in the maximal electroshock seizure (MES) model . These findings suggest that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide could potentially be explored for similar therapeutic applications.

Wissenschaftliche Forschungsanwendungen

In vitro Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of thiazolidinone, including compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide, exhibit significant antibacterial and antifungal activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains, showing promising results that could lead to the development of new antimicrobial agents (Fuloria et al., 2009).

Antioxidant Activity

A study on the antioxidant activity of coumarin derivatives structurally similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide indicated that these compounds possess significant antioxidant properties. The research compared the antioxidant capabilities of synthesized coumarins to that of known antioxidants, providing insights into their potential therapeutic applications (Kadhum et al., 2011).

Synthesis and Evaluation of Derivatives for Anti-inflammatory Activity

Derivatives of 4-thiazolidinone, including those related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide, have been synthesized and evaluated for their anti-inflammatory activities. The research focused on the design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core. Some of the synthesized compounds demonstrated significant anti-exudative activity, highlighting their potential as leads for developing new anti-inflammatory agents (Golota et al., 2015).

Anticancer Potential Exploration

The exploration of novel isothiazolidine dioxides, structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide, for their anticancer potential has been a subject of research. Compounds containing an antioxidant moiety and demonstrating potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production, were identified. These findings suggest a promising direction for the development of antiarthritic and potentially anticancer therapies (Inagaki et al., 2000).

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-15-8-7-13(11-16(15)20-9-4-10-25(20,22)23)19-17(21)12-24-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPSBGRWJFJRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2524082.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B2524088.png)

![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2524091.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)